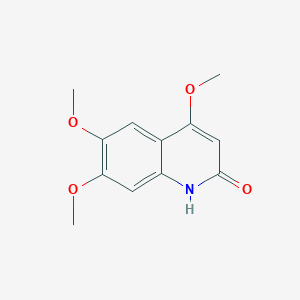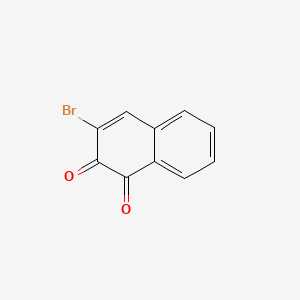
3-Bromo-1,2-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-1,2-Naphthochinon ist eine organische Verbindung, die zur Familie der Naphthochinone gehört. Sie zeichnet sich durch das Vorhandensein eines Bromatoms in der dritten Position und zwei Carbonylgruppen an der ersten und zweiten Position am Naphthalinring aus.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
3-Brom-1,2-Naphthochinon kann durch Bromierung von 1,2-Naphthochinon synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom oder N-Bromsuccinimid als Bromierungsmittel. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Essigsäure oder Chloroform, unter kontrollierten Temperaturbedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Brom-1,2-Naphthochinon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsparameter, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Umkristallisation und Chromatographie, gewährleistet die effiziente Produktion von hochwertigem 3-Brom-1,2-Naphthochinon .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Brom-1,2-Naphthochinon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidations- und Reduktionsreaktionen: Die Chinonstruktur ermöglicht Redoxreaktionen, bei denen die Verbindung zum entsprechenden Hydrochinon reduziert oder zu höheren Oxidationsstufen oxidiert werden kann.
Cycloadditionsreaktionen: Die Verbindung kann an Cycloadditionsreaktionen mit Alkenen oder Alkinen teilnehmen, wobei komplexe cyclische Strukturen gebildet werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nukleophile wie Amine, Thiole und Alkohole für Substitutionsreaktionen. Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden für Oxidationsreaktionen verwendet, während Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen eingesetzt werden. Cycloadditionsreaktionen erfordern oft Katalysatoren und spezifische Temperaturbedingungen, um effizient abzulaufen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Naphthochinonderivate, Hydrochinone und verschiedene cyclische Verbindungen. Diese Produkte haben ein erhebliches Potenzial in der medizinischen Chemie und Materialwissenschaft .
Wissenschaftliche Forschungsanwendungen
3-Brom-1,2-Naphthochinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-1,2-Naphthochinon beinhaltet seine Fähigkeit, Redoxreaktionen einzugehen und reaktive Sauerstoffspezies zu erzeugen, die oxidativen Stress in Zellen induzieren können. Dieser oxidative Stress kann zum Zelltod führen, was es zu einem potenziellen Antikrebs- und antimikrobiellen Mittel macht. Die Verbindung kann auch mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Proteinen, interagieren, ihre normale Funktion stören und zu therapeutischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 3-Bromo-1,2-naphthoquinone involves its ability to undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer and antimicrobial agent. The compound can also interact with specific molecular targets, such as enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-1,4-Naphthochinon: Ein weiteres bromiertes Naphthochinon mit ähnlichen chemischen Eigenschaften, jedoch unterschiedlicher Reaktivität aufgrund der Position des Bromatoms.
1,4-Naphthochinon: Die Stammverbindung ohne Bromsubstitution, die in der organischen Synthese und als Vorläufer für verschiedene Derivate weit verbreitet ist.
2,3-Dibrom-1,4-Naphthochinon: Eine Verbindung mit zwei Bromatomen, die im Vergleich zu 3-Brom-1,2-Naphthochinon eine unterschiedliche Reaktivität und Anwendung aufweist.
Einzigartigkeit
3-Brom-1,2-Naphthochinon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht.
Eigenschaften
CAS-Nummer |
7474-83-1 |
|---|---|
Molekularformel |
C10H5BrO2 |
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
3-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI-Schlüssel |
ZUAIQPLHNIKQPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


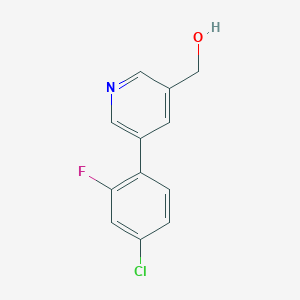
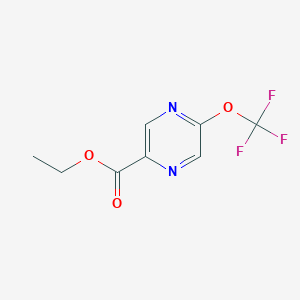




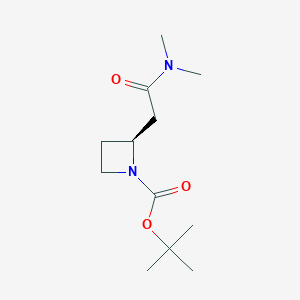



![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)
![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
